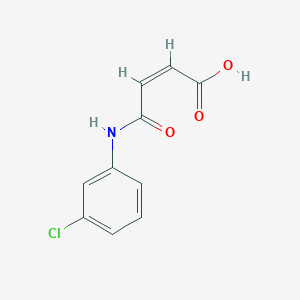

(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a chlorophenyl group, an amino group, and an oxobutenoic acid moiety, which contribute to its unique chemical properties and biological activities.

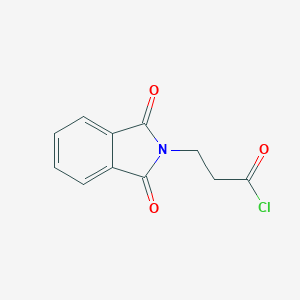

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, analogues of GABA, which include (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids, have been synthesized from 4-chloroacetophenone. These compounds serve as conformationally restricted analogues of baclofen, a known therapeutic agent. The synthesis process demonstrates the potential of these compounds to be used as precursors for radiolabelled baclofen of high specific activity .

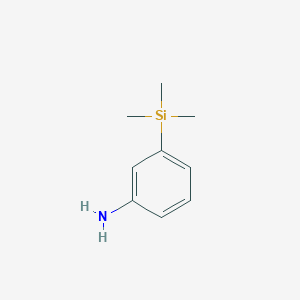

Molecular Structure Analysis

The molecular structure of a similar compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and single crystal X-ray structural analysis. The structure is characterized by short intramolecular hydrogen bonds and a cis conformation between certain protons, as confirmed by both NMR and X-ray analysis. The crystal structure reveals intermolecular hydrogen bonding that links molecules into zigzag chains, resulting in a dendrimer-like structure .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to interact with DNA and exhibit biological activities. The interaction with DNA suggests an intercalative binding mode, which is significant for understanding the compound's potential as a therapeutic agent. Moreover, the compound's antioxidant activity has been compared to that of ascorbic acid, indicating its capability to act as an effective radical scavenger .

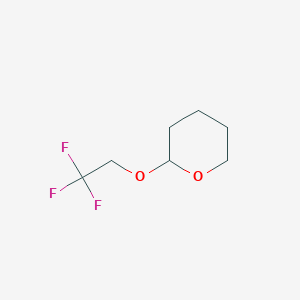

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. The presence of the carboxylic and amino groups suggests that they may exhibit both acidic and basic properties. The luminescence properties of related lanthanide complexes, which include solid rare earth complexes with (Z)-4-(4-methoxyphenoxy)-4-oxobut-2-enoic acid, have been studied, showing strong luminescence peaks. This indicates that the compound's derivatives could have applications in materials science, particularly in the development of luminescent materials .

Scientific Research Applications

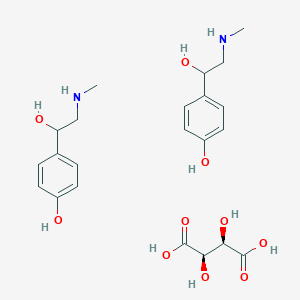

Neuroprotective Potential and Enzyme Inhibition

(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid has been studied for its potential as a neuroprotective agent through the inhibition of kynurenine-3-hydroxylase. This enzyme plays a role in the metabolic pathway of tryptophan, which is significant in neurodegenerative diseases. Compounds like (Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid are potent inhibitors of this enzyme, indicating their potential therapeutic applications in protecting neuronal cells (Drysdale et al., 2000).

Anti-inflammatory and Analgesic Properties

This compound has been linked to moderate anti-inflammatory, analgesic, and antimicrobial activities. It's part of a broader series of 2-methylenhydrazino-4-aryl-4-oxobut-2-enoic acids, showcasing its versatile biological activities, which might be useful in developing new treatments for various conditions (Пулина et al., 2009).

Role in Molecular Structure Formation

(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid contributes to the formation of specific molecular structures. Studies have shown that in certain compounds, intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular structure. These compounds, including ones similar to (Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid, form flat ribbons linked by hydrogen bonds, which are significant in the formation of crystalline structures and potentially in the development of new materials (Lo & Ng, 2009).

Mechanism of Action

Target of Action

It’s worth noting that compounds derived from tryptophan, a similar compound, have been found to activate the aryl hydrocarbon receptor (ahr) in tumor-associated macrophages . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .

Mode of Action

In the context of tryptophan-derived compounds, they activate the ahr in tumor-associated macrophages, which can lead to an immune-suppressive phenotype . This suggests that similar compounds may interact with their targets to induce changes in cellular function.

Biochemical Pathways

It’s known that the activity of ahr in macrophages can be influenced by the metabolism of dietary tryptophan into indoles by lactobacillus . This suggests that the compound may affect pathways related to tryptophan metabolism and immune response.

Result of Action

The activation of ahr in tumor-associated macrophages by tryptophan-derived compounds has been associated with reduced tumor growth and increased efficacy of immune checkpoint blockade . This suggests that similar compounds may have potential anti-tumor effects.

Action Environment

The action of (Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid may be influenced by environmental factors such as diet. For instance, the removal of dietary tryptophan has been found to reduce AhR activity in tumor-associated macrophages and promote the accumulation of certain immune cells in tumors . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as diet and the presence of certain gut bacteria.

properties

IUPAC Name |

(Z)-4-(3-chloroanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOUGYIWJRLKT-PLNGDYQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chlorophenyl)maleamic acid | |

CAS RN |

18196-80-0 |

Source

|

| Record name | NSC62644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.